1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea
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Overview
Description
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a chlorinated sulfone group and an o-tolyl urea moiety, making it a subject of interest for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea typically involves the following steps:
Formation of Tetrahydrothiophene Sulfone: The starting material, tetrahydrothiophene, undergoes chlorination and subsequent oxidation to form 1,1-dioxidotetrahydrothiophen-3-yl chloride.
Urea Formation: The chlorinated sulfone is then reacted with o-tolyl isocyanate to form the final urea compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the chlorinated sulfone group.
Substitution: Substitution reactions at the chloro or urea moieties can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the sulfone group.
Reduction Products: Reduced forms of the chlorinated sulfone.
Substitution Products: Derivatives with different substituents on the chloro or urea moieties.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-hydroxyphenyl)thiourea: Similar structure but with a hydroxyphenyl group instead of o-tolyl.
1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of o-tolyl.
Uniqueness: 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)urea stands out due to its specific combination of chlorinated sulfone and o-tolyl urea groups, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3S/c1-8-4-2-3-5-10(8)14-12(16)15-11-7-19(17,18)6-9(11)13/h2-5,9,11H,6-7H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHUPHNUSKANCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CS(=O)(=O)CC2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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